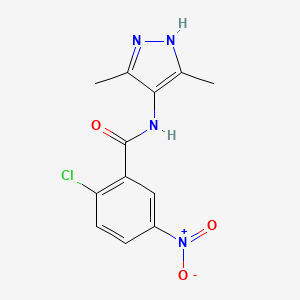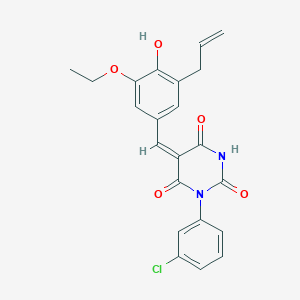![molecular formula C21H36N2O B3921593 3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide](/img/structure/B3921593.png)
3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide
Vue d'ensemble
Description
3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. Memantine is an NMDA receptor antagonist that is used to regulate the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mécanisme D'action
3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide works by blocking the activity of the NMDA receptor, which is involved in the regulation of glutamate, a neurotransmitter that is involved in learning and memory. By blocking the activity of the NMDA receptor, this compound can regulate the activity of glutamate and improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can improve cognitive function, reduce the progression of Alzheimer's disease, and improve the quality of life for patients with Alzheimer's disease. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide in lab experiments is that it has been extensively researched and has a well-established mechanism of action. This compound is also relatively safe and has few side effects. However, one limitation of using this compound in lab experiments is that it is a drug that is used to treat Alzheimer's disease, and therefore may not be relevant to other neurological disorders.
Orientations Futures
There are a number of future directions for research on 3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide. One direction is to investigate the potential therapeutic effects of this compound in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and epilepsy. Another direction is to investigate the potential neuroprotective effects of this compound, which may be beneficial in the treatment of other neurological disorders. Additionally, future research could investigate the potential use of this compound in combination with other drugs to improve its therapeutic effects.
Applications De Recherche Scientifique
3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide has been extensively researched for its potential therapeutic effects in Alzheimer's disease. Studies have shown that this compound can improve cognitive function and reduce the progression of Alzheimer's disease. This compound has also been studied for its potential therapeutic effects in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and epilepsy.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O/c1-19-10-17-11-20(2,13-19)15-21(12-17,14-19)18(24)22-7-4-16-5-8-23(3)9-6-16/h16-17H,4-15H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZFBVVEIXNAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCC4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B3921520.png)
![N-(2-methylbenzyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B3921522.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B3921525.png)

![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3921543.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B3921546.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-{[2-(2-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinamine](/img/structure/B3921555.png)
![N-(3-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3921556.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylmethanamine](/img/structure/B3921562.png)

![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]phenyl}acrylonitrile](/img/structure/B3921588.png)
![N-ethyl-2-(2-furyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxoacetamide](/img/structure/B3921603.png)
![2-(3-chlorophenyl)-4-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3921610.png)